molecular formula C10H24ClNO2 B12607437 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride CAS No. 646069-00-3

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride

Cat. No.: B12607437
CAS No.: 646069-00-3
M. Wt: 225.75 g/mol
InChI Key: OOTSMSDXKBORCV-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride is a quaternary ammonium compound (QAC) characterized by a hydroxyethyl group, a dimethylamino group, and a pentyloxymethyl substituent. For example, choline chloride (2-hydroxy-N,N,N-trimethylethanaminium chloride), a simpler QAC, is noted for biodegradability and low aquatic toxicity . The pentyloxymethyl group in the target compound likely enhances hydrophobicity compared to choline derivatives, influencing its solubility and functional performance.

Properties

CAS No.

646069-00-3

Molecular Formula

C10H24ClNO2

Molecular Weight

225.75 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(pentoxymethyl)azanium;chloride

InChI

InChI=1S/C10H24NO2.ClH/c1-4-5-6-9-13-10-11(2,3)7-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

OOTSMSDXKBORCV-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride typically involves the reaction of N,N-dimethylethanolamine with pentyloxy methyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and efficiency. The reaction mixture is subjected to purification processes such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This property is particularly useful in antimicrobial applications, where the compound can effectively kill or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties depend on its substituents. Key structural comparisons include:

Compound Name Substituents Key Features Reference
Target Compound - Hydroxyethyl group
- Dimethylamino
- Pentyloxymethyl
Balanced hydrophobicity; potential surfactant/biocide -
Choline chloride - Hydroxyethyl
- Trimethylamino
High water solubility; biodegradable; low toxicity
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyltetradecanaminium chloride - Tetradecanaminium (C14)
- Hydroxyethoxyethyl
Long alkyl chain enhances surfactant properties; used in detergents
N,N-Dimethyl-N-[(nonyloxy)methyl]-dodecanaminium chloride - Dodecanaminium (C12)
- Nonyloxymethyl (C9)
High hydrophobicity; likely used in fabric softeners or antimicrobials
Methylbenzethonium chloride - Benzyl group
- Complex ether chains
Aromatic group enhances antimicrobial efficacy; higher toxicity potential

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., C12 in , C14 in ) increase hydrophobicity and surfactant efficacy but reduce biodegradability.
  • Functional Groups : Hydroxyethyl groups (as in choline chloride ) improve water solubility, while aromatic groups (e.g., methylbenzethonium chloride ) enhance antimicrobial potency but may elevate toxicity.
Physicochemical Properties
  • Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic QACs (e.g., ). However, the pentyloxymethyl group may reduce solubility relative to choline chloride .
  • Thermal Stability : QACs with longer alkyl chains (e.g., C12–C14 in ) exhibit higher melting points. The target compound’s shorter pentyloxy chain may result in lower thermal stability.
Functional Performance
  • Antimicrobial Activity : QACs with C12–C16 alkyl chains are widely used as biocides . The target compound’s pentyloxy group may limit its efficacy compared to longer-chain analogs (e.g., ) but could be less cytotoxic.
  • Surfactant Applications : The compound’s amphiphilic structure suggests utility in detergents or emulsifiers. Its performance would depend on critical micelle concentration (CMC), which is influenced by the pentyloxy group’s hydrophobicity.

Biological Activity

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride, with the chemical formula C10H24ClNO2 and CAS number 646069-00-3, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by:

  • Molecular Formula: C10H24ClNO2
  • Molecular Weight: 221.76 g/mol
  • CAS Number: 646069-00-3

This structure incorporates a pentyloxy group, which may influence its solubility and interaction with biological membranes.

Research indicates that quaternary ammonium compounds like 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride can interact with cellular membranes due to their cationic nature. These interactions can lead to various biological effects, including:

  • Antimicrobial Activity: Quaternary ammonium compounds are known for their antimicrobial properties, potentially disrupting bacterial membranes and leading to cell lysis.
  • Cytotoxicity: The compound may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Effects

A study evaluating the antimicrobial properties of similar quaternary ammonium compounds demonstrated significant effectiveness against a variety of pathogens. While specific data on 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride is limited, its structural similarities suggest potential efficacy.

Cytotoxicity and Cancer Research

Research into related compounds has shown promising results in targeting cancer cells. For instance, studies on dihydroorotate dehydrogenase inhibitors have highlighted the importance of structural modifications in enhancing cytotoxicity against acute myeloid leukemia (AML) cells. These findings suggest that modifications similar to those in 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride could yield beneficial effects in cancer treatment.

Pharmacological Effects

Effect TypeDescription
AntimicrobialPotential effectiveness against bacteria and fungi due to membrane disruption.
CytotoxicityPossible selective toxicity toward cancer cells, requiring further exploration.
Membrane InteractionCationic nature may facilitate interaction with negatively charged cellular components.

Case Studies

While direct studies on 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride are scarce, related research provides insights:

  • Dihydroorotate Dehydrogenase Inhibition : Compounds structurally related to this class have shown significant anticancer activity in preclinical models. For example, MEDS433 exhibited low cytotoxicity in non-cancerous cells while effectively targeting AML cells in xenograft models .
  • Antiviral Applications : The potential for antiviral activity has been noted in studies involving structural analogs of quaternary ammonium compounds, suggesting that 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride may also possess similar properties .

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